2,5-Dimethyltetrahydrothiophene 1,1-dioxide
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Overview
Description
2,5-Dimethyltetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H12O2S It is a sulfone derivative of tetrahydrothiophene, characterized by the presence of two methyl groups at the 2 and 5 positions and a sulfone group at the 1,1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide typically involves the oxidation of 2,5-dimethyltetrahydrothiophene. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced oxidation techniques, such as catalytic oxidation with metal catalysts, can enhance the yield and purity of the compound. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. Its sulfone group is a versatile functional group that can be transformed into various other functional groups, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study sulfone metabolism and its effects on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modify other molecules and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethyltetrahydrothiophene: Lacks the sulfone group.
2,5-Dimethylthiophene: An unsaturated analog without the tetrahydro structure.
Uniqueness: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both the sulfone group and the methyl groups at specific positions. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C6H12O2S |
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Molecular Weight |
148.23 g/mol |
IUPAC Name |
2,5-dimethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
SHTXSOQYINWPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(S1(=O)=O)C |
Origin of Product |
United States |
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